molecular formula C18H20N2O2 B3978789 N-[3-(acetylamino)phenyl]-3-phenylbutanamide

N-[3-(acetylamino)phenyl]-3-phenylbutanamide

Cat. No. B3978789
M. Wt: 296.4 g/mol
InChI Key: JHESQUATFRSZSL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-phenylbutanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply, Noopept), is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing effects. It was first developed in Russia in the 1990s and has since been widely used in the field of neuroscience research.

Mechanism of Action

Noopept acts by modulating the activity of various neurotransmitters in the brain, including glutamate, acetylcholine, and dopamine. It also increases the production of nerve growth factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that Noopept can increase the density of glutamate receptors in the brain, leading to improved synaptic plasticity and enhanced learning and memory. It also has antioxidant properties, which protect against oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

Noopept has several advantages for lab experiments, including its high potency, low toxicity, and ease of administration. However, its effects can vary depending on the dosage and duration of treatment, and more research is needed to determine its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on Noopept, including its use in combination with other nootropics or drugs to enhance its effects, as well as its potential therapeutic applications in other neurological disorders. Further studies are also needed to elucidate its mechanisms of action and optimize its dosing and administration.

Scientific Research Applications

Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to improve memory and learning abilities, enhance cognitive function, and protect against neuronal damage.

properties

IUPAC Name

N-(3-acetamidophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(15-7-4-3-5-8-15)11-18(22)20-17-10-6-9-16(12-17)19-14(2)21/h3-10,12-13H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESQUATFRSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC(=C1)NC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.